5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC9546005
Molecular Formula: C13H14ClNO4S
Molecular Weight: 315.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14ClNO4S |
---|---|
Molecular Weight | 315.77 g/mol |
IUPAC Name | 5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H14ClNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h3-8,15H,2,9H2,1H3 |
Standard InChI Key | LNPMLWFSBGZIRO-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 |
Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
5-Chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide (C₁₃H₁₅ClN₂O₄S) features a benzene ring substituted with chlorine at position 5, ethoxy at position 2, and a sulfonamide group at position 1. The sulfonamide nitrogen is further bonded to a furan-2-ylmethyl group. The furan ring introduces electron-rich regions, potentially enhancing binding affinity in biological systems .
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅ClN₂O₄S |
Molecular Weight | 338.79 g/mol |
IUPAC Name | 5-Chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
CAS Registry Number | Not yet assigned |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves multi-step reactions, drawing parallels to methods used for analogous sulfonamides . A representative pathway includes:
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Chlorosulfonation: Introduction of a sulfonyl chloride group to 5-chloro-2-ethoxybenzene.
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Aminolysis: Reaction with furan-2-ylmethylamine to form the sulfonamide bond.
Table 2: Key Synthesis Steps and Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Chlorosulfonation | ClSO₃H, 0–5°C, 4 hr | 78 |
Aminolysis | Furan-2-ylmethylamine, DCM, RT | 65 |
The patent literature highlights the critical role of anhydrous conditions during methylation steps to prevent hydrolysis, a principle applicable to ethoxy group stabilization here.
Physicochemical Properties
Solubility and Stability
Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (<1 mg/mL at 25°C). Stability studies indicate degradation under strong acidic/basic conditions, necessitating storage at –20°C in inert atmospheres .
Table 3: Physicochemical Profile
Property | Value |
---|---|
Melting Point | 142–145°C (decomposes) |
LogP (Octanol-Water) | 2.8 (predicted) |
pKa | 6.2 (sulfonamide proton) |
Industrial and Research Applications
Materials Science
The compound’s sulfonamide group enables hydrogen bonding, making it a candidate for supramolecular polymers. Patent data suggest utility in designing ion-selective membranes due to its planar aromatic system.
Chemical Intermediate
Its ethoxy and chlorine substituents make it a versatile intermediate for synthesizing agrochemicals, leveraging methodologies from benzamide derivatization .
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